molecular formula C12H16Cl2N2 B13169218 1-(3,5-Dichlorophenyl)-5-methyl-1,4-diazepane

1-(3,5-Dichlorophenyl)-5-methyl-1,4-diazepane

Cat. No.: B13169218
M. Wt: 259.17 g/mol
InChI Key: CTKBZOADVOANTM-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-5-methyl-1,4-diazepane is an organic compound characterized by a diazepane ring substituted with a 3,5-dichlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichlorophenyl)-5-methyl-1,4-diazepane typically involves the reaction of 3,5-dichlorobenzyl chloride with 5-methyl-1,4-diazepane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)-5-methyl-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1-(3,5-Dichlorophenyl)-5-methyl-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone
  • 1-(3,5-Dichlorophenyl)-2-thiourea
  • 3,5-Dichlorophenyl isothiocyanate

Comparison: 1-(3,5-Dichlorophenyl)-5-methyl-1,4-diazepane is unique due to its diazepane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C12H16Cl2N2

Molecular Weight

259.17 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-5-methyl-1,4-diazepane

InChI

InChI=1S/C12H16Cl2N2/c1-9-2-4-16(5-3-15-9)12-7-10(13)6-11(14)8-12/h6-9,15H,2-5H2,1H3

InChI Key

CTKBZOADVOANTM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CCN1)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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